N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Beschreibung

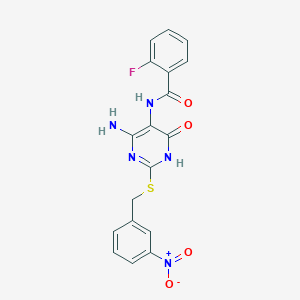

This compound is a pyrimidinone derivative characterized by a 3-nitrobenzylthio group at position 2 and a 2-fluorobenzamide moiety at position 5 of the dihydropyrimidinone core. Its structure combines electron-withdrawing (nitro, fluorine) and hydrophobic (benzyl) substituents, which may influence its biological activity, solubility, and metabolic stability.

Eigenschaften

IUPAC Name |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O4S/c19-13-7-2-1-6-12(13)16(25)21-14-15(20)22-18(23-17(14)26)29-9-10-4-3-5-11(8-10)24(27)28/h1-8H,9H2,(H,21,25)(H3,20,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDHYHVVRALSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the nitrobenzyl thioether: This step involves the nucleophilic substitution of a nitrobenzyl halide with a thiol group on the dihydropyrimidinone core.

Fluorobenzamide formation: The final step involves the coupling of the fluorobenzoyl chloride with the amino group on the dihydropyrimidinone core.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, reducing agents like sodium borohydride, and coupling reagents like boronic acids and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s key structural distinction lies in its 3-nitrobenzylthio and 2-fluorobenzamide groups. Comparable analogs from and include:

- Fluorine Substituent: The 2-fluorobenzamide group introduces both steric and electronic effects, possibly increasing metabolic stability compared to non-fluorinated analogs like compound 19 .

Analytical Data Comparison

- Elemental Analysis : For compound 19, calculated C (52.56%) closely matched experimental results (52.70%), indicating high purity. The target compound would require similar validation .

- HRMS : Analogs like 19 and 20 showed <0.002 Da mass accuracy, underscoring the reliability of HRMS for characterizing such derivatives .

Structural and Functional Advantages Over Other Pyrimidinones

- Versus Complex Derivatives () : Trispyrimidonamides in feature multi-ring systems designed for α-helix mimicry, but the target compound’s simpler structure may offer better synthetic accessibility and pharmacokinetics .

Biologische Aktivität

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 415.4 g/mol. Its structure includes a pyrimidine ring substituted with an amino group, a nitrobenzyl thio group, and a fluorobenzamide moiety. These functional groups are critical to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group in the structure can undergo enzymatic reduction under hypoxic conditions, leading to the formation of reactive intermediates that preferentially target hypoxic tumor cells. This property is particularly beneficial in cancer therapy as it may minimize damage to healthy tissues while maximizing cytotoxic effects on tumors.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways and tumor growth. For instance, it may act as an inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammation and cancer progression .

- DNA Interaction : Similar to other nitro compounds, this compound may interact with DNA, leading to mutagenic effects that can contribute to its anticancer properties .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The hypoxia-selective cytotoxicity is particularly noteworthy, as it allows for targeted treatment of tumors that often exist in low oxygen environments.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Nitro-containing compounds are known for their effectiveness against a range of microorganisms, including bacteria and fungi. The mechanism typically involves the production of toxic intermediates upon reduction, which can damage microbial DNA and lead to cell death .

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-1β. This could make it a potential candidate for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies have demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast and colorectal cancers. The IC50 values indicate potent cytotoxic effects at relatively low concentrations.

- Mutagenicity Testing : Tests conducted using bacterial strains such as Salmonella typhimurium have shown that the compound possesses mutagenic properties, reinforcing concerns about its potential carcinogenicity at high doses .

- Animal Models : In vivo studies using mouse models have reported promising results regarding tumor regression when treated with this compound, suggesting its potential for further development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.